molecular formula C21H22NOP B12890266 Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- CAS No. 59170-69-3

Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-

Cat. No.: B12890266
CAS No.: 59170-69-3
M. Wt: 335.4 g/mol
InChI Key: YXDYWSVKDLDUMO-UHFFFAOYSA-N
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Description

Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-: is an organic compound that belongs to the class of aminophosphine oxides. This compound is characterized by the presence of a benzenamine group attached to a bis(phenylmethyl)phosphinyl moiety. It is known for its applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- typically involves the reaction of primary amines with paraformaldehyde and secondary phosphine oxides under microwave-assisted Kabachnik-Fields reaction conditions . This method allows for the efficient formation of aminophosphine oxides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.

    Substitution: The benzenamine group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of phosphine oxides.

    Reduction: Regeneration of the phosphine group.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Chemistry: Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used in various catalytic processes.

Biology and Medicine: In biological research, this compound can be used to study the interactions between phosphine oxides and biological molecules

Industry: In the industrial sector, Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is used in the synthesis of specialty chemicals and materials. Its ability to act as a ligand makes it valuable in the production of catalysts for chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- involves its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic reactions by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Uniqueness: Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is unique due to its specific structure, which allows it to act as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals sets it apart from other similar compounds, making it valuable in catalytic applications.

Properties

CAS No.

59170-69-3

Molecular Formula

C21H22NOP

Molecular Weight

335.4 g/mol

IUPAC Name

N-(dibenzylphosphorylmethyl)aniline

InChI

InChI=1S/C21H22NOP/c23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22-21-14-8-3-9-15-21/h1-15,22H,16-18H2

InChI Key

YXDYWSVKDLDUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CNC3=CC=CC=C3

Origin of Product

United States

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